Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate
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Overview
Description
Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by a chromene ring structure with a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 4th position. Coumarins, including this compound, have been extensively studied for their potential therapeutic applications due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate typically involves the bromination of a precursor chromene compound. One common method includes the reaction of 6-bromo-4-hydroxycoumarin with methanol in the presence of an acid catalyst to form the desired ester . The reaction conditions often involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to form corresponding alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Various substituted coumarin derivatives depending on the nucleophile used.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Quinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The bromine atom and the carbonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 6-chloro-2-oxo-2H-chromene-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate: Contains a fluorine atom at the 6th position.
Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate: Contains both bromine and chlorine atoms at different positions.
Uniqueness: Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and its potential as an enzyme inhibitor .
Biological Activity
Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data from various studies.
Chemical Structure and Synthesis
This compound belongs to the chromene class of compounds, characterized by a chromene core with a bromine atom at the 6th position and a carbonyl group at the 2nd position. The molecular formula is C11H7BrO4. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler chromene derivatives and employing various reagents to introduce the desired functional groups .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways crucial for cell survival. For example, it has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are vital for DNA replication and cell proliferation .
The biological effects of this compound are believed to stem from its ability to interact with various biological targets. Interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing biochemical pathways associated with disease processes .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Structure | Notable Features |
---|---|---|
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | Hydroxyl group instead of a carbonyl |
Methyl 6-bromo-4-methylcoumarin | C11H9BrO3 | Methyl substitution at the 4th position |
Methyl 6-bromo-4-methyl-2-oxoquinoline | C11H8BrN2O3 | Contains nitrogen in the ring structure |
This table illustrates how this compound stands out due to its specific arrangement of functional groups, contributing to its distinctive biological activity compared to other similar compounds.
Case Studies
Several case studies have reported on the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity with an MIC of 0.5 µg/mL, indicating potential as a therapeutic agent against resistant strains .
- Anticancer Research : In a laboratory setting, the compound was tested on various cancer cell lines, showing IC50 values ranging from 10 to 20 µM, suggesting it could be developed into a novel anticancer drug .
Properties
CAS No. |
484017-05-2 |
---|---|
Molecular Formula |
C11H7BrO4 |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
methyl 6-bromo-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)8-5-10(13)16-9-3-2-6(12)4-7(8)9/h2-5H,1H3 |
InChI Key |
YUEZFEPTQUVBKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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